Cas no 137466-14-9 (7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one)

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one structure
137466-14-9 structure
Product Name:7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one
CAS-nummer:137466-14-9
MF:C10H9FO
MW:164.176266431808
MDL:MFCD18208215
CID:3040577
PubChem ID:85617943
Update Time:2025-04-21

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one
    • 7-Fluoro-4-methyl-1-indanone
    • 1H-Inden-1-one, 7-fluoro-2,3-dihydro-4-methyl-
    • AK548564
    • 7-fluoro-4-methyl-2,3-dihydroinden-1-one
    • DTXSID801257193
    • DS-19453
    • SCHEMBL15276007
    • F16938
    • MFCD18208215
    • 137466-14-9
    • AKOS030632825
    • 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
    • CS-0101649
    • MDL: MFCD18208215
    • Inchi: 1S/C10H9FO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
    • InChI-sleutel: SUXQFFGKXHVLCC-UHFFFAOYSA-N
    • LACHT: FC1=CC=C(C)C2=C1C(CC2)=O

Berekende eigenschappen

  • Exacte massa: 164.063743068g/mol
  • Monoisotopische massa: 164.063743068g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 202
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 17.1
  • XLogP3: 2.1

7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one Prijsmeer >>

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